CONALBUMIN
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Description
Conalbumin, also known as Ovotransferrin, is a glycoprotein found in egg white albumen . It is the most heat reliable protein among the multiple proteins in egg white albumen . It has a molecular weight of 76,000 daltons and contains about 700 amino acids . It makes up approximately 13% of egg albumen .
Molecular Structure Analysis
Ovotransferrin is folded in a way that forms two lobes (N- and C- terminals), and each lobe consists of a binding site . Each lobe is then divided into two domains of 160 amino acid residues . Its structure also consists of fifteen disulfide crosslinks and no free sulfhydryl groups . These disulfide groups stabilize the tertiary structures of proteins .Chemical Reactions Analysis
Oxidation affects the multiple functional properties of this compound . The lipid peroxidation method was used to prepare treated this compound complexes . This compound induced structural changes through oxidation . These changes enhanced the digestibility, rate of endocytosis in dendritic cells, and emulsifying and foaming properties of this compound .Physical and Chemical Properties Analysis
This compound is a monomeric glycoprotein that makes up approximately 13% of the albumin found in egg white . The iron complex of this compound is more stable to chemical and physical treatments when compared to the uncomplexed proteins .Mechanism of Action
As a member of the transferrin and metalloproteinase family, Ovotransferrin has been found to possess antibacterial, antioxidant, and immunomodulatory properties . This arises primarily through its iron (Fe3+) binding capacity by locking away a key biochemical component necessary for micro-organismal survival . Bacteria starved of iron are rendered incapable of moving, making Ovotransferrin a potent bacteriostatic .
Safety and Hazards
Properties
CAS No. |
1391-06-6 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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